

Application Note: Measuring the Solubility of Nintedanib in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent, small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer, and other fibrosing interstitial lung diseases.[1][2][3][4] As with many kinase inhibitors, Nintedanib is a lipophilic molecule with low aqueous solubility, a characteristic that presents challenges for in vitro assays and formulation development.[5] This application note provides detailed protocols for determining the solubility of Nintedanib in dimethyl sulfoxide (DMSO) and other common organic solvents, along with methods for accurate quantification.

Nintedanib functions by targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][4] Specifically, it inhibits vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][4][6] By blocking these signaling pathways, Nintedanib interferes with processes crucial for angiogenesis and fibrosis.[6] A bioinformatic study has shown that the main molecular pathways modulated by the drug include MAPK, PI3K/AKT, JAK/STAT, TGF- β , VEGF, and WNT/ β -catenin signaling.[7]

Data Presentation: Solubility of Nintedanib

The solubility of Nintedanib can vary based on the specific salt form (e.g., free base vs. ethanesulfonate salt) and experimental conditions such as temperature and the purity of the







solvent. The following table summarizes publicly available solubility data for Nintedanib in various solvents.



Solvent	Reported Solubility	Molar Concentration (approx.)	Notes	Source(s)
DMSO	5 mg/mL	9.26 mM	-	[8]
DMSO	10 mg/mL	18.53 mM	Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.	[9]
DMSO	12 mg/mL	22.23 mM	-	[9]
DMSO	17 mg/mL	31.5 mM	-	[9]
DMSO	18 mg/mL	33.35 mM	May require warming in a 50°C water bath and ultrasonication.	[9]
DMSO (Ethanesulfonate Salt)	100 mg/mL	153.9 mM	-	[10]
Ethanol	Insoluble	-	-	[9]
Ethanol	2 mg/mL	3.71 mM	-	[8]
Ethanol	4 mg/mL	7.41 mM	-	[9]
Dimethylformami de (DMF)	10 mg/mL	18.53 mM	-	[8]
Water	Insoluble	-	-	[9]
Aqueous Buffer (pH 6.8)	~12 μg/mL	~0.022 μM	-	[11]



Aqueous Buffer (pH 7.4) \sim 5 μ g/mL \sim 0.009 μ M - [11]

Experimental Protocols Protocol 1: Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of Nintedanib in a given solvent.

Materials:

- Nintedanib (free base or specified salt form)
- Anhydrous DMSO
- Other organic solvents (e.g., ethanol, DMF, acetonitrile)
- Vortex mixer
- Thermostatic shaker/incubator
- Microcentrifuge
- Calibrated analytical balance
- HPLC or UPLC-UV system for quantification

Methodology:

- Preparation of Solvent: Use high-purity, anhydrous solvents to avoid variability due to water content.
- Sample Preparation: Add an excess amount of Nintedanib powder to a known volume of the selected solvent (e.g., 1 mL) in a microcentrifuge tube. The excess solid should be clearly visible.



- Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved solid.
- Sample Dilution and Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method, such as the RP-HPLC method described below, to determine the concentration of dissolved Nintedanib.

Protocol 2: Quantification of Nintedanib by RP-HPLC

This protocol provides a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Nintedanib.[3][12]

Instrumentation and Conditions:

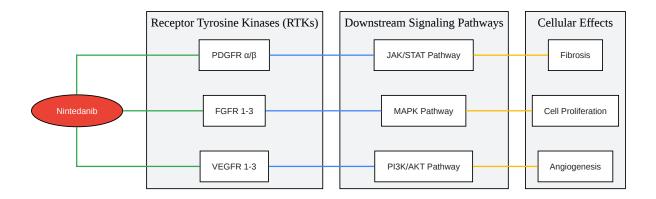
- HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[3][12]
- Mobile Phase: A mixture of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile). A common ratio is 60:40 (v/v) aqueous to organic.[12]
- Flow Rate: 1.0 mL/min.[12]
- Injection Volume: 20 μL.
- Column Temperature: 25°C.[3]
- Detection Wavelength: 265 nm.[12]

Procedure:



- Standard Stock Solution Preparation: Accurately weigh and dissolve Nintedanib in a suitable solvent (e.g., DMSO or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 1-30 µg/mL).[12]
- Sample Analysis: Inject the prepared calibration standards and the diluted samples from the solubility experiment onto the HPLC system.
- Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Nintedanib in the experimental samples using the linear regression equation of the calibration curve.

Mandatory Visualizations Nintedanib Signaling Pathway Inhibition

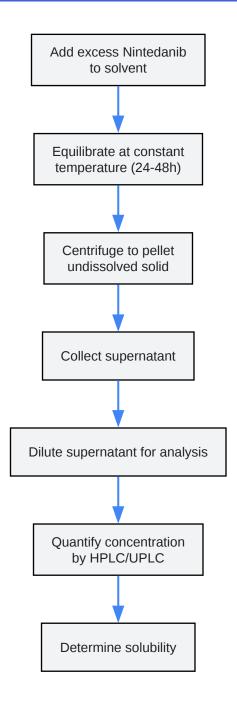


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Caption: Nintedanib inhibits multiple RTKs, blocking key downstream signaling pathways.

Experimental Workflow for Solubility Measurement





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Caption: Workflow for determining the equilibrium solubility of Nintedanib.

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- To cite this document: BenchChem. [Application Note: Measuring the Solubility of Nintedanib in DMSO and Other Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1515362#how-to-measure-the-solubility-of-nitidanin-in-dmso-and-other-organic-solvents]

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